Home > Products > Screening Compounds P48545 > 2-(3,4-Dichlorophenyl)cyclopentan-1-amine
2-(3,4-Dichlorophenyl)cyclopentan-1-amine - 1250910-81-6

2-(3,4-Dichlorophenyl)cyclopentan-1-amine

Catalog Number: EVT-1743591
CAS Number: 1250910-81-6
Molecular Formula: C11H13Cl2N
Molecular Weight: 230.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3,4-Dichlorophenyl)cyclopentan-1-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential as a pharmacological agent. It belongs to the class of cyclopentylamines, which are characterized by a cyclopentane ring substituted with various functional groups. The presence of dichlorophenyl moiety enhances its biological activity and binding affinity in various applications.

Source and Classification

This compound can be classified under the category of amines, specifically cycloalkylamines. It is often explored for its role as a norepinephrine transporter (NET) inhibitor, making it relevant in the treatment of conditions such as depression and attention deficit hyperactivity disorder. The dichlorophenyl group is significant for its hydrophobic interactions with biological targets, enhancing the compound's efficacy.

Synthesis Analysis

The synthesis of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine typically involves several steps:

  1. Starting Material: The synthesis often begins with the nucleophilic ring opening of 1,2-epoxycyclopentane using a Grignard reagent, such as 3,4-dichlorophenylmagnesium bromide. This reaction yields a racemic mixture of cyclopentyl derivatives.
  2. Formation of Amine: Subsequent steps may involve reductive amination reactions where the cyclopentanol derivative is reacted with an amine source (e.g., an amine derived from 3,4-dichlorophenyl) in the presence of reducing agents like sodium cyanoborohydride.
  3. Purification and Characterization: The final products are purified through techniques such as flash column chromatography and characterized using NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm their structures and stereochemistry .
Molecular Structure Analysis

The molecular structure of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine can be represented as follows:

  • Molecular Formula: C11_{11}H12_{12}Cl2_{2}N
  • Molecular Weight: Approximately 229.12 g/mol

The compound features a cyclopentane ring with an amine group attached to one carbon and a 3,4-dichlorophenyl group attached to another carbon on the ring. The spatial orientation of these groups significantly influences its biological activity.

Chemical Reactions Analysis

The compound undergoes several chemical reactions that are critical for its functionality:

  1. Reactivity with Reagents: The amine group can participate in various reactions including acylation and alkylation, which can modify its properties for specific applications.
  2. Binding Interactions: In biological systems, 2-(3,4-Dichlorophenyl)cyclopentan-1-amine interacts with neurotransmitter transporters through hydrogen bonding and hydrophobic interactions, which are crucial for its role as a NET inhibitor .
Mechanism of Action

The mechanism of action for 2-(3,4-Dichlorophenyl)cyclopentan-1-amine primarily involves its inhibition of norepinephrine transporters. By binding to these transporters:

  1. Inhibition of Reuptake: The compound prevents the reuptake of norepinephrine into presynaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft.
  2. Enhanced Neurotransmission: This increased availability enhances neurotransmission and can lead to improved mood and cognitive function, making it a candidate for treating depressive disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Dichlorophenyl)cyclopentan-1-amine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally around room temperature for similar compounds.

These properties influence its formulation in pharmaceutical applications.

Applications

2-(3,4-Dichlorophenyl)cyclopentan-1-amine has several scientific uses:

  1. Pharmacological Research: It is studied for its potential use in treating mood disorders due to its action on norepinephrine transporters.
  2. Chemical Biology: The compound serves as a tool for investigating neurotransmitter systems and their roles in various neurological conditions.
  3. Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing potency and selectivity against specific targets .
Introduction: Contextualizing 2-(3,4-Dichlorophenyl)cyclopentan-1-amine in Neurotransmitter Transporter Research

Historical Development of Cycloalkylamine-Based Monoamine Transporter Inhibitors

Cycloalkylamines constitute a historically significant class of monoamine reuptake inhibitors, with initial developments dating to mid-20th century antidepressant discovery programs. Early prototypes like tranylcypromine featured cyclopropylamine structures acting as irreversible monoamine oxidase inhibitors (MAOIs), establishing the pharmacological relevance of strained aliphatic rings. Subsequent evolution yielded compounds with enhanced target specificity:

  • Norepinephrine-specific agents: Nisoxetine (1980s) and atomoxetine (FDA-approved 2002) incorporated N-methyl-3-phenyl-3-(o-tolyloxy)propylamine motifs exhibiting potent NET inhibition (IC50 ~1-5 nM) [3].
  • Multimodal inhibitors: Indatraline (1990s), possessing a fused indane system, demonstrated balanced inhibition of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, serving as a cocaine substitute candidate due to slower pharmacokinetics [8].

2-(3,4-Dichlorophenyl)cyclopentan-1-amine emerged from 21st-century structure-activity relationship (SAR) refinements of this scaffold. Virtual screening of the Enamine REAL database identified N,2-substituted cycloalkylamines as high-affinity NET ligands. Lead compound 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol (compound 8) exhibited submicromolar potency (pIC50 7.5 ± 0.2), validating the cyclopentylamine core as a viable pharmacophore [3]. Systematic optimization yielded derivatives with improved NET engagement, with rigid cyclohexanol substitutions at R2 proving particularly efficacious—exemplified by compound 27 (Table 1), matching nisoxetine's potency (pIC50 8.3 ± 0.0) [3].

Table 1: Inhibitory Potency of Select Cycloalkylamine Derivatives at NET

CompoundR1R2R3pIC50 ± SEMIC50 (nM)
Nisoxetine---8.2 ± 0.06.1
8H3,4-diCl-7.5 ± 0.232
19H-4-OH-cyclohexyl7.3 ± 0.245
20H3,4-diClcyclohexyl7.1 ± 0.288
27H3,4-diCl4-OH-cyclohexyl8.3 ± 0.05.4

Structural and Functional Analogues in Neuropsychiatric Therapeutics

2-(3,4-Dichlorophenyl)cyclopentan-1-amine shares critical pharmacophoric elements with established neuropsychiatric agents, enabling nuanced target engagement:

  • Stereochemical specificity: Like reboxetine (a selective NRI), its activity depends on trans-configuration across the cyclopentane ring. Docking studies reveal that (1R,2S)-isomers optimally position the amine group toward transmembrane domain hydrophilic pockets (S1 site), while the dichlorophenyl moiety occupies hydrophobic subpockets (S2) [3] [6].
  • Dichlorophenyl bioisosterism: The 3,4-dichloro substitution mirrors maprotiline’s chloroaryl group, enhancing π-stacking with phenylalanine residues (e.g., Phe72 in hNET) and conferring metabolic stability versus non-halogenated analogues [6].
  • Conformational constraints: Rigidifying the aminoalkyl tail—as in compound 27’s cyclohexanol—mimics the tropane ring of cocaine, reducing entropic penalty upon binding and boosting affinity 60-fold versus flexible-chain derivatives (cf. compound 11, IC50 524 nM) [3].

Functionally, this compound behaves as a dual-modal modulator, engaging both monoamine transporters and group III mGluRs:

  • Monoamine transporter inhibition: Prevents reuptake of NE/DA, increasing synaptic concentrations—a mechanism shared with bupropion (NDRI) and venlafaxine (SNRI) for depression/ADHD [6].
  • mGluR allosterism: Structural similarity to group III mGluR ligands suggests potential indirect glutamatergic modulation, possibly mitigating excitotoxicity in ischemia or Parkinson’s models [1].

Therapeutic Potential in Monoaminergic Dysregulation Disorders

Preclinical evidence positions 2-(3,4-dichlorophenyl)cyclopentan-1-amine derivatives for several therapeutic applications:

  • Major depressive disorder (MDD): NET inhibition elevates synaptic norepinephrine, countering monoamine depletion implicated in depression. Compound 27’s potency rivals first-line NRIs like atomoxetine [3].
  • Attention deficit hyperactivity disorder (ADHD): Dual DAT/NET inhibition mirrors dexmethylphenidate’s pro-cognitive effects, potentially improving inattention/hyperactivity without cardiovascular risks of older stimulants [6] [8].
  • Neurodegenerative synaptopathies: Emerging data suggest neuroplasticity-enhancing effects akin to "neuroplastogens" (e.g., DLX-001), which promote dendritic arborization in cortical neurons after single doses, offering disease-modifying potential for Parkinson’s or Alzheimer’s [1] [10].

Properties

CAS Number

1250910-81-6

Product Name

2-(3,4-Dichlorophenyl)cyclopentan-1-amine

IUPAC Name

2-(3,4-dichlorophenyl)cyclopentan-1-amine

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C11H13Cl2N/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11H,1-3,14H2

InChI Key

OBOYFJCCZPJIHL-UHFFFAOYSA-N

SMILES

C1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.